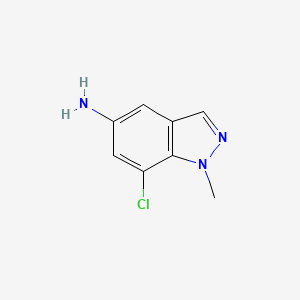

7-Chloro-1-methyl-1H-indazol-5-amine

Description

4-[2-(2-Naphthoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a central benzaldehyde group connected via an ethoxy chain to a 2-naphthoxy substituent. These compounds are typically synthesized via Williamson ether reactions, where a halogenated intermediate reacts with a phenolic or naphtholic group under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in DMF) . The aldehyde group at the para position of the benzene ring makes these compounds versatile intermediates for synthesizing pharmaceuticals, agrochemicals, and materials science applications .

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

7-chloro-1-methylindazol-5-amine |

InChI |

InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,10H2,1H3 |

InChI Key |

ZKPSSSNKCSIGSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)N)C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key benzaldehyde derivatives structurally analogous to 4-[2-(2-Naphthoxy)ethoxy]benzaldehyde, highlighting differences in substituents, synthesis, and biological activities:

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Pyridinyl and imidazolyl groups enhance antimicrobial and radiosensitizing properties, respectively. For example, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde derivatives exhibit potent bacterial inhibition (MIC: 8–26 μg/mL) , while nitroimidazole derivatives target hypoxic cancer cells .

- PEG-like chains (e.g., 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde) improve aqueous solubility, making them suitable for drug delivery systems .

- Crystallographic Differences: Aromatic ring orientation varies significantly. For instance, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde adopts a "W" conformation with perpendicular aromatic rings , whereas nitroimidazole derivatives exhibit planar imidazole rings . These structural features influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and material properties .

- Synthesis Optimization: Williamson ether synthesis is universally employed, but reaction conditions vary. For example, 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde requires Raney nickel for catalytic hydrogenation , while nitroimidazole derivatives involve multi-step coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.